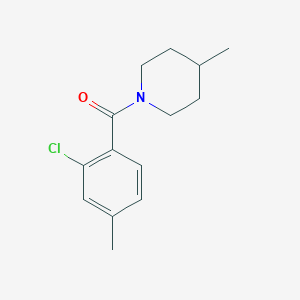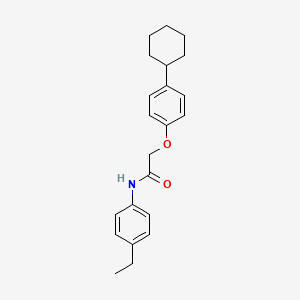![molecular formula C16H18BrNO B5838459 4-bromo-2-[(mesitylamino)methyl]phenol](/img/structure/B5838459.png)
4-bromo-2-[(mesitylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(mesitylamino)methyl]phenol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a phenol derivative that contains a bromine atom and a mesityl group attached to the amine nitrogen. The mesityl group is a bulky substituent that imparts steric hindrance to the molecule, making it a useful building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(mesitylamino)methyl]phenol is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the mesityl group, which can stabilize the negative charge on the nitrogen atom.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-2-[(mesitylamino)methyl]phenol in lab experiments include its unique structural features, which make it a valuable building block for the synthesis of various organic molecules. However, its bulky mesityl group can also pose limitations in certain reactions, where steric hindrance may affect the reaction outcome.
Future Directions
There are several future directions for research on 4-bromo-2-[(mesitylamino)methyl]phenol. One potential area of interest is the development of new synthetic methodologies that utilize this compound as a building block. Another area of research could focus on the biological activity of this compound and its potential applications in medicine and agriculture. Additionally, the use of this compound as a ligand in coordination chemistry could also be explored further.
Synthesis Methods
The synthesis of 4-bromo-2-[(mesitylamino)methyl]phenol involves the reaction of 4-bromo-2-hydroxybenzaldehyde with mesitylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the carbonyl carbon of the aldehyde to form an imine intermediate. The imine then undergoes hydrolysis to yield the final product.
Scientific Research Applications
The unique structural features of 4-bromo-2-[(mesitylamino)methyl]phenol make it a valuable tool for scientific research. This compound has been used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a reagent in organic transformations.
properties
IUPAC Name |
4-bromo-2-[(2,4,6-trimethylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-10-6-11(2)16(12(3)7-10)18-9-13-8-14(17)4-5-15(13)19/h4-8,18-19H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSIPCZZEMORPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=C(C=CC(=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5838403.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5838405.png)


![3-(4-methoxyphenyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5838418.png)
![4-methoxybenzaldehyde [4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5838423.png)
![3-[(4-methylphenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5838424.png)
![7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5838438.png)
![5-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5838439.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)
![1-methyl-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838466.png)
